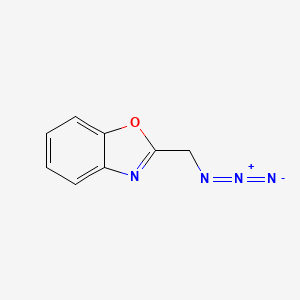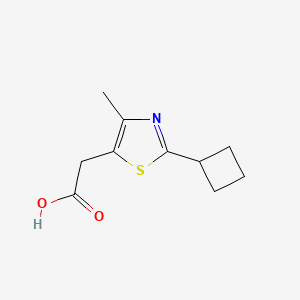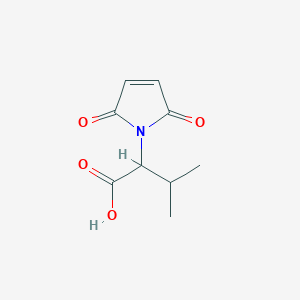
1-Azido-4-iodobutane
概要
説明
1-Azido-4-iodobutane is an organic compound with the molecular formula C4H8IN3 It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N3) and an iodine atom attached to a butane chain
準備方法
1-Azido-4-iodobutane can be synthesized through several methods. One common synthetic route involves the reaction of 4-iodobutanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Another method involves the use of Grignard reagents. For example, the reaction of 1-iodobutane with magnesium in an ether solvent forms the corresponding Grignard reagent, which can then react with azidotrimethylsilane to produce this compound .
化学反応の分析
1-Azido-4-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, Grignard reagents, reducing agents like LiAlH4, and alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Azido-4-iodobutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The azide group allows for bioorthogonal labeling and conjugation reactions, making it useful in biochemistry and molecular biology.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
作用機序
The mechanism of action of 1-Azido-4-iodobutane primarily involves its reactivity due to the azide and iodine functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications.
類似化合物との比較
1-Azido-4-iodobutane can be compared with other azidoalkanes and iodoalkanes:
1-Azido-4-chlorobutane: Similar in structure but with a chlorine atom instead of iodine.
1-Azido-4-bromobutane: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
1-Azido-4-fluorobutane: The presence of a fluorine atom results in distinct chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in the combination of the azide and iodine groups, which provides a unique set of reactivities and applications in organic synthesis and research.
特性
IUPAC Name |
1-azido-4-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN3/c5-3-1-2-4-7-8-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUACRCBPIEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625325 | |
| Record name | 1-Azido-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148759-55-1 | |
| Record name | 1-Azido-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3378803.png)


![Methyl 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)-3-hydroxypropanoate](/img/structure/B3378840.png)






